Oxiglutathione

Pharmacokinetics Drug Delivery Antioxidant Therapy

Oxiglutathione (CAS 27025-41-8, molecular weight 612.63 g/mol) is the oxidized disulfide dimer of glutathione, composed of two glutathione (GSH) molecules linked via a cysteine disulfide bridge. It functions as the predominant extracellular glutathione species and serves as a redox buffer, electron acceptor, and transport molecule in systemic circulation.

Molecular Formula C20H32N6O12S2
Molecular Weight 612.6 g/mol
Cat. No. B12317314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiglutathione
Molecular FormulaC20H32N6O12S2
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)
InChIKeyYPZRWBKMTBYPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxiglutathione (GSSG) Procurement Guide: What Makes This Oxidized Glutathione Dimer Different


Oxiglutathione (CAS 27025-41-8, molecular weight 612.63 g/mol) is the oxidized disulfide dimer of glutathione, composed of two glutathione (GSH) molecules linked via a cysteine disulfide bridge [1]. It functions as the predominant extracellular glutathione species and serves as a redox buffer, electron acceptor, and transport molecule in systemic circulation [2]. Unlike its reduced counterpart GSH, oxiglutathione is the thermodynamically favored form under oxidative conditions and is regenerated back to GSH by glutathione reductase in an NADPH-dependent manner [3].

Why Reduced Glutathione, GSNO, or NAC Cannot Replace Oxiglutathione in Your Process


In-class thiols such as reduced glutathione (GSH), S-nitrosoglutathione (GSNO), and N-acetylcysteine (NAC) differ from oxiglutathione (GSSG) in redox state, chemical reactivity, and pharmacokinetic profile, making direct substitution technically invalid [1]. GSH bears a free sulfhydryl group that confers strong reducing activity but also renders it highly susceptible to auto-oxidation in aqueous solution, resulting in rapid loss of active species [2]. GSNO functions primarily as a nitric oxide donor with distinct electrochemical detection requirements and biological targets [3]. NAC is a cysteine prodrug that lacks the γ-glutamyl moiety required for glutathione-dependent enzymatic cycling. Oxiglutathione, by contrast, is the oxidized disulfide form that resists further oxidation during processing and storage while serving as a specific substrate for glutathione reductase-mediated recycling [4]. The quantitative evidence below demonstrates exactly where these differences translate into measurable procurement relevance.

Head-to-Head Quantitative Evidence for Oxiglutathione Over Reduced Glutathione


Plasma Half-Life: Oxiglutathione Outlasts Reduced Glutathione by ~78-Fold

Oxiglutathione (GSSG) exhibits substantially longer persistence in biological fluids than reduced glutathione (GSH). In plasma, GSSG demonstrates a half-life of approximately 2.6 hours compared to GSH's approximate 2 minutes [1]. This differential arises because GSH is rapidly oxidized in the extracellular environment, whereas GSSG is already the oxidized end-product and thus resistant to further oxidative degradation.

Pharmacokinetics Drug Delivery Antioxidant Therapy

Maillard Browning Inhibition: Only the Free Sulfhydryl of GSH, Not GSSG, Suppresses Browning

In a direct head-to-head comparison under aqueous Maillard reaction conditions, GSH and oxiglutathione (GSSG) were tested for their ability to inhibit browning of a glycylglycine-arabinose system at 110 °C [1]. GSH, which possesses a free sulfhydryl group, produced a significant and sustained decrease in browning (measured as absorbance at 420 nm, A420) as its concentration increased from 5 to 40 mg/mL. In contrast, GSSG, lacking a free sulfhydryl, showed an initial decrease in A420 at low concentration (5 mg/mL) but then exhibited a slow upward trend in browning as its concentration was increased to 10, 20, and 40 mg/mL. The study explicitly concluded that the free sulfhydryl group, absent in GSSG, was the key functional moiety for Maillard browning inhibition.

Food Chemistry Maillard Reaction Browning Control

Industrial Fermentation and Storage: GSSG Superiority Over GSH for Production Stability

In industrial-scale glutathione production using Saccharomyces cerevisiae, the stability of GSSG was demonstrated to be higher than that of GSH, making GSSG more advantageous for extraction and subsequent storage [1]. Metabolic engineering of the yeast strain to overexpress glutathione peroxidase 3 (GPX3), combined with overexpression of GSH1/GSH2 genes and deletion of the glutathione reductase gene (GLR1), yielded a 7.3-fold increase in GSSG content relative to the parental strain, without compromising cell growth. This engineered strain also enhanced total glutathione content by 1.6-fold.

Biotechnology Fermentation Glutathione Production

Redox Potential: The GSSG/2GSH Couple Defines Extracellular Oxidative Status

In human plasma, the redox potential (Eh) of the GSSG/2GSH couple was calculated to be −137 ± 9 mV, which is considerably more oxidized than the Eh values measured in tissues and cultured cells, ranging from −185 to −258 mV [1]. This ~48–121 mV more positive (oxidized) potential indicates that the extracellular glutathione pool is poised to accept electrons, consistent with GSSG serving as the dominant redox buffer in plasma. The intracellular environment, by contrast, maintains a far more reducing potential due to the high GSH/GSSG ratio.

Redox Biology Oxidative Stress Biomarker

Parenteral Nutrition Stability: GSSG Chosen Over GSH Due to Better Stability in Clinical Formulations

In the formulation of parenteral nutrition (PN) for very preterm neonates, oxidized glutathione (GSSG) was specifically selected over reduced glutathione (GSH) because of its superior stability in the PN admixture [1]. Despite this selection, a 30% loss of GSSG was still observed in PN over 24 hours, primarily due to reaction with cysteine and multivitamin components. This study underscores that even the more stable oxidized form undergoes degradation in complex clinical formulations, and that GSH would have been even less suitable under the same conditions.

Clinical Nutrition Neonatology Formulation Stability

Where Oxiglutathione Delivers Measurable Advantage: Evidence-Based Application Scenarios


Systemic Oxidative Stress Biomarker in Clinical and Preclinical Research

The GSSG/2GSH redox potential (−137 ± 9 mV in plasma vs −185 to −258 mV intracellularly) makes oxiglutathione a critical analyte for quantifying systemic oxidative stress [1]. Clinical studies monitoring GSH/GSSG ratios rely on accurate GSSG standards, as the ratio shifts from >100:1 in health to as low as 1:1 under severe oxidative challenge. Procurement of high-purity (>98%) GSSG is essential for calibrating HPLC, LC-MS/MS, and enzymatic recycling assays used in biomarker validation.

Glutathione Supplementation in Parenteral Nutrition for Preterm Neonates

GSSG is the only glutathione form stable enough for incorporation into parenteral nutrition admixtures, where it retains ~70% integrity after 24 hours [2]. This application directly addresses oxidative stress-induced bronchopulmonary dysplasia in very premature infants. Pharmaceutical developers must source pharmaceutical-grade GSSG with documented stability profiles to ensure batch-to-batch consistency in neonatal formulations.

Industrial Fermentation and Bulk Glutathione Production

Engineered Saccharomyces cerevisiae strains overexpressing GPX3 and lacking glutathione reductase can produce GSSG at 7.3-fold higher yields than wild-type strains, with superior post-extraction stability [3]. For large-scale manufacturers, sourcing GSSG directly circumvents the oxidative losses incurred when GSH is produced and then oxidizes during downstream processing, improving overall process economics.

Maillard Browning Inhibition in Food and Beverage Processing

In applications requiring control of Maillard browning—such as clear beverages, protein bars, and intermediate-moisture foods—GSH, not GSSG, is the functional inhibitor because free sulfhydryl is the active moiety [4]. However, GSSG can serve as a stable precursor or control compound in formulation stability studies, or as an intentionally non-reactive glutathione form when thiol-mediated browning inhibition is undesirable (e.g., in products where Maillard flavor development is desired).

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